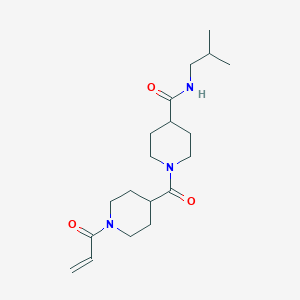![molecular formula C19H15ClN2O2S B2719187 Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-54-9](/img/structure/B2719187.png)
Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, focusing on six unique fields:
Pharmaceutical Development
Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is being explored for its potential as a pharmaceutical compound. Its unique chemical structure suggests it may have bioactive properties that could be harnessed for therapeutic purposes. Researchers are investigating its potential as an anti-inflammatory agent, given its structural similarity to other known anti-inflammatory compounds .
Cancer Research
This compound is also being studied for its potential anti-cancer properties. The presence of the pyrimidine ring, along with the chlorophenyl and phenyl groups, suggests it could interfere with cancer cell proliferation. Studies are focusing on its ability to inhibit specific enzymes or pathways that are crucial for cancer cell survival and growth .
Antimicrobial Applications
Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is being tested for its antimicrobial properties. The compound’s structure allows it to interact with microbial cell walls or enzymes, potentially leading to the development of new antibiotics. Researchers are particularly interested in its efficacy against resistant strains of bacteria .
Neuroprotective Agents
In the field of neurology, this compound is being explored for its neuroprotective effects. Its ability to cross the blood-brain barrier and interact with neural pathways makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies are examining its potential to reduce oxidative stress and inflammation in neural tissues .
Agricultural Chemistry
Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is also being researched for its applications in agriculture. Its potential as a pesticide or herbicide is being evaluated, given its ability to disrupt biological processes in pests and weeds. This could lead to the development of more effective and environmentally friendly agricultural chemicals .
Material Science
In material science, this compound is being investigated for its potential use in the synthesis of new materials. Its unique chemical properties could be utilized to create polymers or other materials with specific desired characteristics, such as enhanced durability or conductivity .
Safety and Hazards
While specific safety and hazard data for this compound is not available, related compounds have shown to possess certain hazards. For instance, Ethyl 4-chlorophenylacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard, causing skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled .
Propriétés
IUPAC Name |
ethyl 4-(3-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-21-17(13-7-4-3-5-8-13)22-18(16)25-15-10-6-9-14(20)11-15/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCXQMDUJNCZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2719105.png)

![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2719107.png)
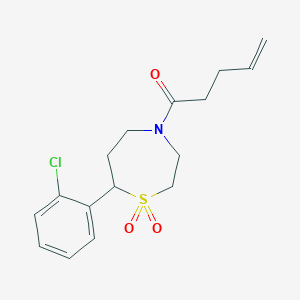
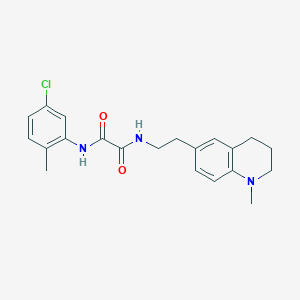
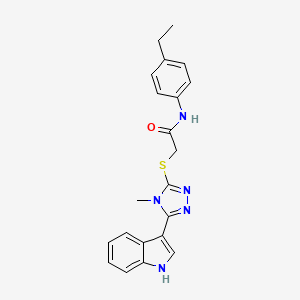
![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)
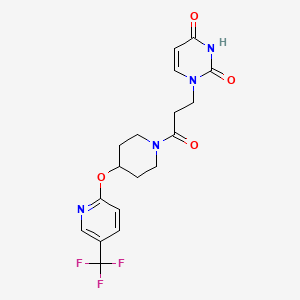
![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)
![6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2719119.png)
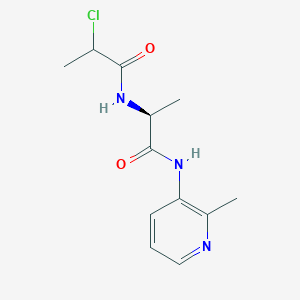
![5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2719124.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2719125.png)
